molecular formula C11H10BrNO2 B13655459 Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate

Cat. No.: B13655459
M. Wt: 268.11 g/mol
InChI Key: RSIVJIQIQNMBGP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-cyano-4,5-dimethylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in an alkaline medium is often employed for oxidation reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 3-methoxy-2-cyano-4,5-dimethylbenzoate.

    Reduction: The primary product is methyl 3-amino-2-cyano-4,5-dimethylbenzoate.

    Oxidation: The major product is methyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-cyano-4,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2,5-dimethylbenzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 3,5-dimethylbenzoate

Uniqueness

Methyl 3-bromo-2-cyano-4,5-dimethylbenzoate is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 3-bromo-2-cyano-4,5-dimethylbenzoate

InChI

InChI=1S/C11H10BrNO2/c1-6-4-8(11(14)15-3)9(5-13)10(12)7(6)2/h4H,1-3H3

InChI Key

RSIVJIQIQNMBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C#N)C(=O)OC

Origin of Product

United States

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